molecular formula C14H17N5O4S B11502380 2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-1-(morpholin-4-yl)ethanone

2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-1-(morpholin-4-yl)ethanone

Cat. No.: B11502380
M. Wt: 351.38 g/mol
InChI Key: ZZLGFELYTCKQDM-UHFFFAOYSA-N
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Description

2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-1-(morpholin-4-yl)ethanone is a complex organic compound that features a tetrazole ring, a morpholine ring, and a methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-1-(morpholin-4-yl)ethanone typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Methylsulfonylphenyl Group:

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the ethanone precursor is replaced by the morpholine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various functionalized morpholine derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Research: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-1-(morpholin-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to interact with various proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-1-(morpholin-4-yl)ethanone is unique due to the combination of the tetrazole ring, morpholine ring, and methylsulfonylphenyl group. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C14H17N5O4S

Molecular Weight

351.38 g/mol

IUPAC Name

2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C14H17N5O4S/c1-24(21,22)12-4-2-11(3-5-12)14-15-17-19(16-14)10-13(20)18-6-8-23-9-7-18/h2-5H,6-10H2,1H3

InChI Key

ZZLGFELYTCKQDM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N3CCOCC3

Origin of Product

United States

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